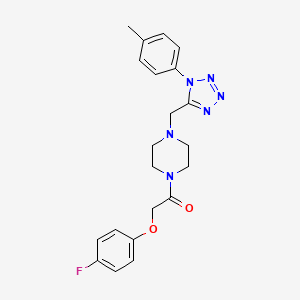

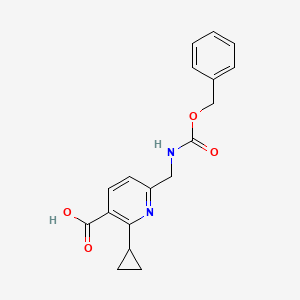

![molecular formula C15H16FNO B2992720 (2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one CAS No. 477848-24-1](/img/structure/B2992720.png)

(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one, more commonly known as Fluorobicyclononane, is a fluorinated, bicyclic ketone that has been studied extensively in the scientific community. It has a variety of applications in both organic synthesis and scientific research, and

Applications De Recherche Scientifique

Crystal Structure and Stereochemistry

The crystal structure of similar compounds, such as 2,4-Bis(2-fluorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one, exhibits a twin-chair conformation with equatorial orientations of the ortho-fluorophenyl groups. This structural insight is crucial for understanding the compound's interaction with various biological targets. The molecule's crystal structure is stabilized by intermolecular N—H⋯π interaction and a weak C—H⋯F interaction, indicating potential areas of reactivity and binding affinity (Parthiban, Ramkumar, & Jeong, 2009).

Synthesis and Structural Analysis

The synthesis approaches for similar azabicyclo compounds involve strategies like geminal acylation and Beckmann rearrangement to produce nuclei with varied alkyl groups at specific positions. These methodologies are instrumental in creating a broad range of derivatives for further pharmacological evaluation. Moreover, the exploration of their crystal structure through X-ray diffraction and NMR spectroscopy provides a deep understanding of their stereochemistry and conformational behavior, which is essential for designing compounds with desired biological activities (Elliott, Miller, & Burnell, 2002).

Antimicrobial and Antitubercular Activities

Derivatives of 3-azabicyclo[3.3.1]nonan-9-one have shown significant antimicrobial and antitubercular activities. For instance, specific N-isonicotinoylhydrazone derivatives have exhibited very good activity against Mycobacterium tuberculosis and other bacterial and fungal microorganisms. This highlights the compound's potential as a scaffold for developing new antimicrobial agents. Such activities are critical for addressing the growing problem of antibiotic resistance and the need for new therapeutic options (Sankar & Pandiarajan, 2010).

Antiviral Properties

The structural motif of azabicyclo compounds has also been explored for antiviral properties. Derivatives have been designed and synthesized with potent activity against the influenza A virus, indicating the potential for developing new antiviral agents based on this scaffold. The ability to design compounds that effectively inhibit viral replication is crucial in the ongoing fight against viral pandemics and emerging viral diseases (Oka et al., 2001).

Pharmacological Studies

Pharmacological evaluations of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol have been conducted to assess their potential as nonnarcotic analgesic agents. Such studies provide valuable insights into the compound's bioactivity and its mechanism of action, paving the way for the development of new pain management therapies. The focus on nonnarcotic analgesics is particularly important given the current opioid crisis and the need for safer pain relief options (Iriepa et al., 1995).

Propriétés

IUPAC Name |

(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c16-14-4-2-1-3-12(14)9-13-10-15(18)11-5-7-17(13)8-6-11/h1-4,9,11H,5-8,10H2/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVOZCCALVRIKL-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)CC2=CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)C/C2=C\C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2992640.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2992649.png)

![3-(4-bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992651.png)

![7-(4-methoxybenzoyl)-5-(4-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2992652.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)

![9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2992658.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea](/img/structure/B2992660.png)